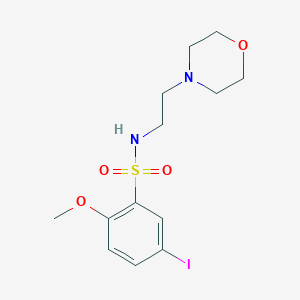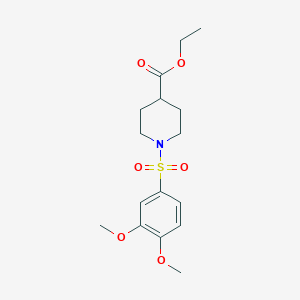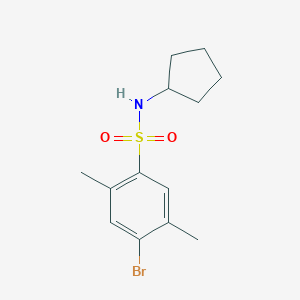
4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes. For example, it has been shown to inhibit carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. It has also been shown to inhibit histone deacetylases by binding to the active site of the enzyme, thereby preventing the deacetylation of histones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide have been studied in various in vitro and in vivo models. It has been shown to exhibit cytotoxic effects in cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide in lab experiments is its ability to selectively inhibit various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of interest is the development of derivatives of this compound with improved properties such as solubility and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer therapy and inflammation.
Métodos De Síntesis
The synthesis of 4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide has been reported using different methods. One of the most commonly used methods involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylases, and proteasomes. It has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCNLKFYYAJDRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxy-1-naphthyl)sulfonyl]morpholine](/img/structure/B344641.png)
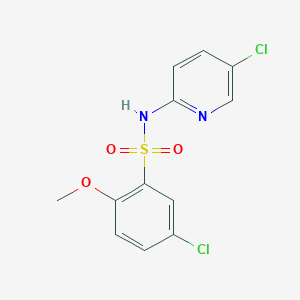
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B344646.png)

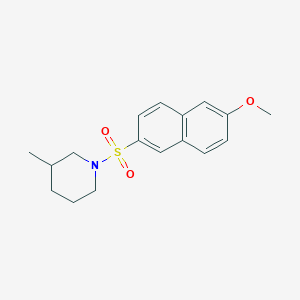
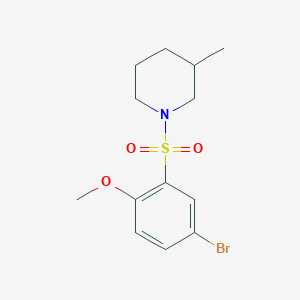
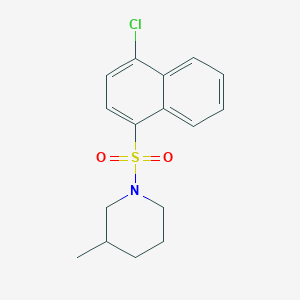
![2-[(3,4-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344653.png)

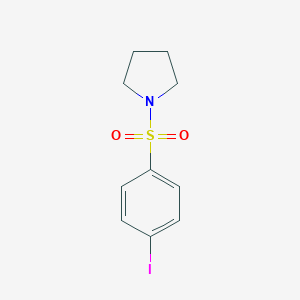
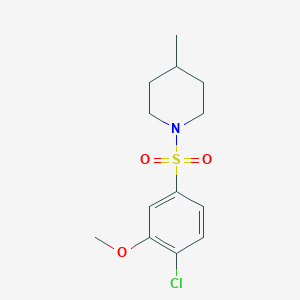
![4-Methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B344664.png)
